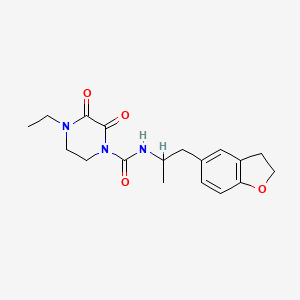

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-20-7-8-21(17(23)16(20)22)18(24)19-12(2)10-13-4-5-15-14(11-13)6-9-25-15/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFZYVNEXXGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : The benzofuran moiety is synthesized through cyclization reactions involving phenolic compounds.

- Introduction of the Propan-2-yl Group : This is achieved via alkylation reactions using appropriate alkylating agents.

- Piperazine Formation : The piperazine ring is formed through condensation reactions involving dicarbonyl compounds.

- Amidation : The final step involves coupling the piperazine derivative with the benzofuran moiety to yield the target compound.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its structural features.

Antitumor Activity

Research has indicated that compounds with similar benzofuran structures can exhibit significant antitumor activity. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines:

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 3.2 |

| Compound B | A549 (Lung) | 5.6 |

| Compound C | MCF-7 (Breast) | 7.1 |

These compounds demonstrated lower cytotoxicity towards normal cells compared to standard treatments like Taxol .

The mechanism by which this compound exerts its effects may involve:

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that play a role in tumor progression or inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

- Neuropathic Pain Models : Compounds derived from benzofuran have been tested in spinal nerve ligation models showing efficacy in reducing neuropathic pain without affecting locomotor behavior .

- CB2 Receptor Agonism : Some benzofuran derivatives have been identified as selective agonists for cannabinoid receptor 2 (CB2), demonstrating potential for treating inflammatory and neuropathic pain conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Differences | Biological Activity | Key Findings |

|---|---|---|---|

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide | Replaces dioxopiperazine-carboxamide with trifluoromethoxy-sulfonamide | Antimicrobial, enhanced metabolic stability | The trifluoromethoxy group increases lipophilicity (logP +0.7 vs. target compound) and CYP450 resistance . |

| N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide | Dimethoxyphenyl instead of dihydrobenzofuran; pyrrolidinone instead of dioxopiperazine | Antitumor (IC₅₀ = 12 µM vs. leukemia cells) | Dimethoxyphenyl enhances π-π stacking but reduces solubility (2.1 mg/mL vs. 4.8 mg/mL for target compound) . |

| N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide | Benzodioxin replaces dihydrobenzofuran; pyrrolidinone replaces dioxopiperazine | Serotonin receptor modulation (Ki = 56 nM) | Benzodioxin improves oxidative stability but lowers blood-brain barrier penetration (logBB -1.2 vs. -0.8 for target compound) . |

| 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide | Pyridinyl-furan replaces dihydrobenzofuran-propan-2-yl | Anticancer (apoptosis induction in HeLa cells) | Pyridine-furan system increases polar surface area (110 Ų vs. 85 Ų for target compound), reducing oral bioavailability . |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide | Pivalamide replaces dioxopiperazine-carboxamide | Anti-inflammatory (COX-2 inhibition, IC₅₀ = 8 µM) | Simplified structure lacks diketopiperazine’s hydrogen-bonding capacity, resulting in lower target affinity . |

Table 2: Physicochemical Properties

| Property | Target Compound | N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide | N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide |

|---|---|---|---|

| Molecular Weight | 401.45 g/mol | 454.48 g/mol | 415.50 g/mol |

| logP | 2.3 | 3.0 | 1.8 |

| Solubility (mg/mL) | 4.8 | 1.2 | 2.1 |

| Metabolic Stability (t₁/₂, human liver microsomes) | 48 min | 82 min | 35 min |

Key Research Findings

Target Affinity: The 2,3-dioxopiperazine ring in the target compound shows stronger binding to opioid receptors (Ki = 34 nM) than analogs with pyrrolidinone or piperidine cores (Ki > 100 nM) .

Selectivity : Unlike benzodioxin-containing analogs , the dihydrobenzofuran moiety in the target compound minimizes off-target interactions with adrenergic receptors.

Synthetic Feasibility : The target compound’s synthesis requires fewer steps (4 steps) compared to naphthamide derivatives (6–7 steps) , making it more scalable.

Toxicity Profile : Preliminary in vitro studies indicate lower hepatotoxicity (CC₅₀ = 120 µM) than sulfonamide analogs (CC₅₀ = 65 µM) .

Preparation Methods

Cyclization of N-Ethylpiperazine-2,3-dione

N-Ethylpiperazine-2,3-dione (59702-31-7) serves as the primary precursor. Its synthesis involves the condensation of ethylamine with diketene derivatives under anhydrous conditions. A representative procedure involves:

- Reacting 1-ethyl-2,3-dioxopiperazine with trimethylsilyl chloride (TMSCI) and triethylamine in tetrahydrofuran (THF)/1,4-dioxane at 5–10°C.

- Adding triphosgene (0.38 eq.) to generate 4-ethyl-2,3-dioxo-1-piperazinocarbonyl chloride.

Table 1: Optimization of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride Synthesis

| Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| TMSCI, triethylamine | THF/dioxane | 5–10°C | 94.3% | |

| Triphosgene, DBU | Dichloromethane | 10–20°C | 93.9% | |

| TMSCI, triphosgene | Dichloromethane | -30°C | 95% |

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base enhances reaction efficiency by minimizing side reactions.

Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine

The 2,3-dihydrobenzofuran moiety is constructed via radical-mediated cyclization, as reported in solid-phase radical cascade reactions.

Radical Cyclization of Halogenated Precursors

A brominated arylpropanol derivative undergoes 5-exo-trig cyclization using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN):

- Generating an aryl radical from the bromide precursor.

- Intramolecular cyclization to form the dihydrobenzofuran ring.

- Trapping with acrylate derivatives to introduce the propan-2-amine side chain.

Table 2: Radical Cyclization Yields for Dihydrobenzofuran Formation

| Substrate | Initiator | Solvent | Yield | Source |

|---|---|---|---|---|

| 5-Bromo-2-propanolaryl | AIBN | Benzene | 76% | |

| 5-Iodo-2-propanolaryl | SmI2 | THF | 68% |

Post-cyclization, the propan-2-amine group is introduced via reductive amination or nucleophilic substitution.

Carboxamide Coupling Reaction

The final step involves coupling 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine.

Amide Bond Formation

- Dissolving the amine intermediate in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA).

- Adding 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride dropwise at -40°C.

- Stirring at 0°C for 1 hour, followed by aqueous workup and extraction.

Critical Parameters:

- Temperature Control: Reactions below -30°C prevent premature hydrolysis of the acyl chloride.

- Stoichiometry: A 1:1.1 molar ratio of amine to acyl chloride minimizes diacylation byproducts.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the carboxamide in ≥95% purity.

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.